molecular formula C7H12O3 B2754015 Methyl 2-cyclopropyl-2-hydroxypropanoate CAS No. 1248911-98-9

Methyl 2-cyclopropyl-2-hydroxypropanoate

Cat. No.: B2754015
CAS No.: 1248911-98-9
M. Wt: 144.17
InChI Key: GIQWECZOGNXQGD-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound with the molecular formula C7H12O3 It is a methyl ester derivative of 2-cyclopropyl-2-hydroxypropanoic acid This compound is of interest due to its unique structural features, which include a cyclopropyl group and a hydroxyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate typically involves the esterification of 2-cyclopropyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-cyclopropyl-2-hydroxypropanoic acid+methanolH2SO4Methyl 2-cyclopropyl-2-hydroxypropanoate+water\text{2-cyclopropyl-2-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-cyclopropyl-2-hydroxypropanoic acid+methanolH2​SO4​​Methyl 2-cyclopropyl-2-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 2-cyclopropyl-2-oxopropanoate or 2-cyclopropyl-2-carboxypropanoate.

    Reduction: 2-cyclopropyl-2-hydroxypropanol.

    Substitution: 2-cyclopropyl-2-chloropropanoate or 2-cyclopropyl-2-bromopropanoate.

Scientific Research Applications

Methyl 2-cyclopropyl-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of cyclopropyl-containing pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-hydroxypropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxypropanoate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.

    Ethyl 2-cyclopropyl-2-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    Methyl 2-cyclopropyl-2-oxopropanoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 2-cyclopropyl-2-hydroxypropanoate is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-cyclopropyl-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQWECZOGNXQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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